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molecular formula C5H3Cl2NO2 B1368763 4,5-Dichloro-1H-pyrrole-2-carboxylic acid CAS No. 39209-94-4

4,5-Dichloro-1H-pyrrole-2-carboxylic acid

Cat. No. B1368763
M. Wt: 179.99 g/mol
InChI Key: MNMMKOBJLQMWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

A solution of lithium hydroxide in water (2 N, 0.80 ml, 0.16 mol) was added to a stirred solution of a mixture of ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate (Intermediate 59; 7.0 g, 0.033 mol) in THF (15 ml) at room temperature. The mixture was stirred at 50° C. for 8 h over 2 days. The reaction mixture was acidified with 10% HCl solution to a pH ˜2 and partitioned between EtOAc and water. The organic layer was dried over MgSO4 and concentrated in vacuo to give the title compound (4.0 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].O.[Cl:4][C:5]1[CH:6]=[C:7]([C:11]([O:13]CC)=[O:12])[NH:8][C:9]=1[Cl:10].Cl>C1COCC1>[Cl:4][C:5]1[CH:6]=[C:7]([C:11]([OH:13])=[O:12])[NH:8][C:9]=1[Cl:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0.8 mL
Type
reactant
Smiles
O
Name
Quantity
7 g
Type
reactant
Smiles
ClC=1C=C(NC1Cl)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(NC1Cl)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 8 h over 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC=1C=C(NC1Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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